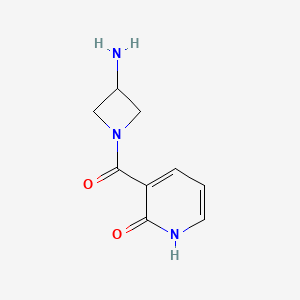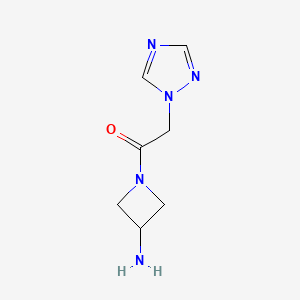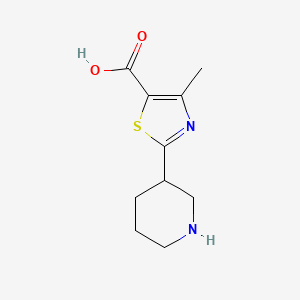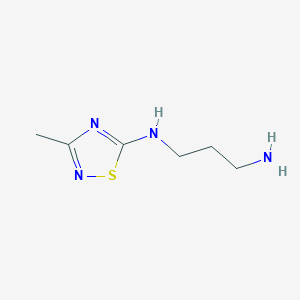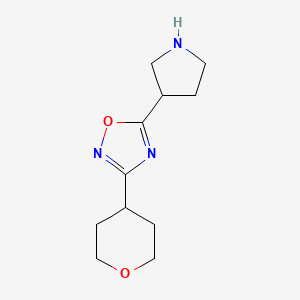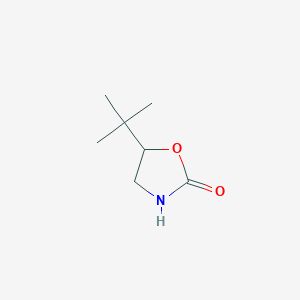
5-叔丁基-1,3-噁唑烷-2-酮
描述
5-Tert-butyl-1,3-oxazolidin-2-one is a heterocyclic organic compound characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is known for its utility in synthetic organic chemistry, particularly as a chiral auxiliary in stereoselective transformations .
科学研究应用
5-Tert-butyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research. In chemistry, it is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds . In biology and medicine, oxazolidinone derivatives have shown promising antibacterial activity, particularly against resistant strains of bacteria . Additionally, this compound is utilized in the development of new pharmaceuticals and agrochemicals .
作用机制
Target of Action
Oxazolidinone derivatives have been known to exhibit antibacterial activity , suggesting that their targets could be bacterial proteins or enzymes.
Mode of Action
This interaction could potentially inhibit the growth and proliferation of bacteria .
Biochemical Pathways
Given the antibacterial activity of oxazolidinone derivatives , it can be inferred that the compound may interfere with essential biochemical pathways in bacteria, leading to their death or inhibition of growth.
Result of Action
Given the antibacterial activity of oxazolidinone derivatives , it can be inferred that the compound may lead to the death or growth inhibition of bacteria.
生化分析
Biochemical Properties
5-Tert-butyl-1,3-oxazolidin-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a chiral auxiliary in stereoselective transformations, which is crucial for the synthesis of enantiomerically pure compounds . It interacts with enzymes such as oxidoreductases and transferases, facilitating the formation of specific stereoisomers. Additionally, 5-Tert-butyl-1,3-oxazolidin-2-one can form hydrogen bonds and other non-covalent interactions with proteins, influencing their conformation and activity .
Cellular Effects
The effects of 5-Tert-butyl-1,3-oxazolidin-2-one on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . Furthermore, 5-Tert-butyl-1,3-oxazolidin-2-one can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and biosynthesis .
Molecular Mechanism
At the molecular level, 5-Tert-butyl-1,3-oxazolidin-2-one exerts its effects through various mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic functions . This compound is also capable of forming covalent bonds with specific amino acid residues in proteins, leading to changes in their structure and function. Additionally, 5-Tert-butyl-1,3-oxazolidin-2-one can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Tert-butyl-1,3-oxazolidin-2-one in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its breakdown, resulting in the formation of degradation products that may have different biological activities . In in vitro and in vivo studies, the long-term effects of 5-Tert-butyl-1,3-oxazolidin-2-one on cellular function have been observed, including changes in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 5-Tert-butyl-1,3-oxazolidin-2-one vary with different dosages in animal models. At low doses, this compound has been shown to enhance certain biochemical pathways without causing significant toxicity . At higher doses, it can induce adverse effects such as oxidative stress, inflammation, and tissue damage . Threshold effects have also been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm .
Metabolic Pathways
5-Tert-butyl-1,3-oxazolidin-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within cells . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and oxidized derivatives . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of key metabolites.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-butyl-1,3-oxazolidin-2-one can be achieved through various methods. One common approach involves the reaction of urea with ethanolamine under microwave irradiation, which generates the oxazolidinone ring . Another method includes the reduction of ester functions followed by cyclization in the presence of sodium hydride . Additionally, palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides has been reported to yield 3-aryl-2-oxazolidinones .
Industrial Production Methods: Industrial production of 5-tert-butyl-1,3-oxazolidin-2-one typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems and controlled reaction environments are crucial for efficient production .
化学反应分析
Types of Reactions: 5-Tert-butyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in N-arylation reactions with aryl bromides under palladium catalysis . It can also undergo cyclization reactions to form different oxazolidinone derivatives .
Common Reagents and Conditions: Common reagents used in reactions involving 5-tert-butyl-1,3-oxazolidin-2-one include palladium catalysts, aryl bromides, sodium hydride, and ethanolamine . Reaction conditions often involve microwave irradiation, controlled temperatures, and specific solvents to facilitate the desired transformations .
Major Products Formed: The major products formed from reactions involving 5-tert-butyl-1,3-oxazolidin-2-one include various substituted oxazolidinones, which are valuable intermediates in organic synthesis .
相似化合物的比较
Similar Compounds: Similar compounds to 5-tert-butyl-1,3-oxazolidin-2-one include other oxazolidinones such as linezolid and tedizolid, which are also used as antibacterial agents . Additionally, 3-tert-butyl-5-(chloromethyl)-1,3-oxazolidin-2-one is another related compound with similar structural features .
Uniqueness: What sets 5-tert-butyl-1,3-oxazolidin-2-one apart is its specific tert-butyl substitution, which can influence its reactivity and the steric environment it provides in chemical reactions . This unique feature makes it particularly useful in certain stereoselective transformations and synthetic applications .
属性
IUPAC Name |
5-tert-butyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(2,3)5-4-8-6(9)10-5/h5H,4H2,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPRBQMYSHJULR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


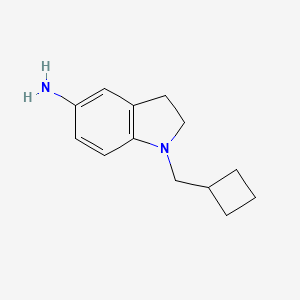
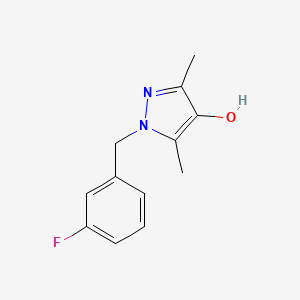
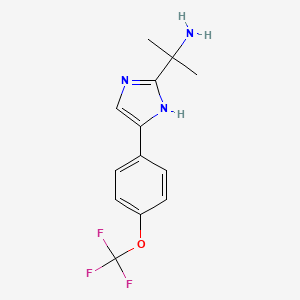
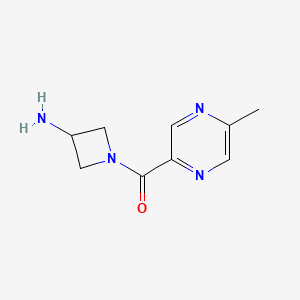
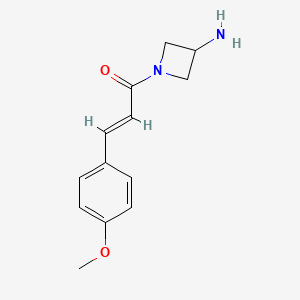

![2-(4-Methylpyridin-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1466714.png)
